N-Butyl-5-nitrofuran-2-carboxamide
Description
Properties
CAS No. |
14121-89-2 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
N-butyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-6-10-9(12)7-4-5-8(15-7)11(13)14/h4-5H,2-3,6H2,1H3,(H,10,12) |
InChI Key |
MBVKITLRQRCZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxamide through a series of reactions involving acetic anhydride and sulfuric acid
Industrial Production Methods
Industrial production of N-Butyl-5-nitrofuran-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The nitration and subsequent reactions are carefully monitored to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Tetrahydrofuran derivatives: Formed by the hydrogenation of the furan ring.
Substituted furans: Formed by nucleophilic substitution of the nitro group.
Scientific Research Applications
N-Butyl-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant bacteria.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA and proteins, leading to cell death. The compound targets specific enzymes involved in bacterial metabolism, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of N-butyl-5-nitrofuran-2-carboxamide include:
- N-Benzyl-5-nitrofuran-2-carboxamide : Substitutes the butyl group with a benzyl moiety.
- N-(4-Methoxybenzyl)-5-nitrofuran-2-carboxamide : Adds a methoxy group to the benzyl ring.
- N-Cyclohexyl-5-nitrofuran-2-carboxamide : Features a cyclic aliphatic substituent.
Table 1: Structural and Physicochemical Comparisons
*Calculated using Molinspiration; †Minimum Inhibitory Concentration.
Q & A
Q. What spectroscopic and chromatographic techniques are essential for characterizing N-Butyl-5-nitrofuran-2-carboxamide?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the carboxamide and nitro-furan moieties, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide), and high-performance liquid chromatography (HPLC) with UV detection to assess purity. Cross-validate with mass spectrometry (MS) for molecular weight confirmation. For crystalline samples, X-ray crystallography can resolve structural ambiguities (e.g., bond angles, substituent orientation) .
Q. How can synthetic routes for this compound be optimized for scalability?
- Methodological Answer : Optimize reaction conditions by:
- Varying solvents (e.g., DMF for solubility of nitro groups) and catalysts (e.g., EDCI/HOBt for carboxamide coupling).
- Adjusting stoichiometry of the n-butylamine reactant to minimize side products.
- Employing column chromatography or recrystallization (using ethyl acetate/hexane mixtures) for purification.
Monitor reaction progress via thin-layer chromatography (TLC) and validate purity with HPLC (>95%) .
Q. What safety protocols are critical when handling nitro-furan derivatives like this compound?
- Methodological Answer :
- Use explosion-proof fume hoods and avoid contact with reducing agents (risk of nitro group decomposition).
- Wear nitrile gloves and eye protection; store at 2–8°C in amber glass to prevent photodegradation.
- Conduct toxicity screenings early (e.g., Ames test for mutagenicity) due to nitroaromatic compound risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antitubercular activity?
- Methodological Answer :
- Systematically modify substituents: Replace the n-butyl group with benzyl or tert-butyl to test steric effects on target binding (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
- Introduce electron-withdrawing groups (e.g., Cl, F) at the furan 5-position to stabilize the nitro group.
- Evaluate derivatives using MIC (minimum inhibitory concentration) assays and compare with parent compound. Prioritize candidates with MIC < 1 µM and low cytotoxicity (e.g., HepG2 cell viability >80%) .
Q. What experimental models are suitable for evaluating the in vivo efficacy of this compound?
- Methodological Answer :
- Murine tuberculosis models : Administer orally (10–50 mg/kg/day) and measure bacterial load reduction in lungs via CFU counts.
- Pharmacokinetic profiling : Assess bioavailability (%F) and half-life (t₁/₂) using LC-MS/MS. Optimize formulations (e.g., PEGylation) if plasma concentrations fall below MIC.
- Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data for nitro-furan derivatives?
- Methodological Answer :
- Investigate metabolic stability : Use liver microsomes (human/murine) to identify rapid degradation (e.g., nitro-reductase activity).
- Perform protein binding assays to assess free drug availability (e.g., >90% plasma protein binding reduces efficacy).
- Develop prodrugs (e.g., esterified carboxamide) to enhance absorption. Validate with in vitro-in vivo correlation (IVIVC) modeling .
Q. What computational strategies are effective for predicting the binding mode of this compound to bacterial targets?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK).
- Perform molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns.
- Validate predictions with site-directed mutagenesis (e.g., Tyr158Ala mutations disrupting hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
